![molecular formula C22H19ClFN3O4 B2650779 2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 887224-17-1](/img/no-structure.png)
2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H19ClFN3O4 and its molecular weight is 443.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Compounds with structural similarities to the queried chemical have been synthesized and evaluated for their biological activities, particularly focusing on their affinity and selectivity for various receptors or enzymes in neurodegenerative disorders and cancer treatment. For instance, substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), suggesting their potential as imaging agents for PBR expression in neurodegenerative disorders (C. Fookes et al., 2008). Similarly, novel pyrazolo[1,5-a]pyrimidines synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO) further support the relevance of such compounds in studying neuroinflammatory processes, potentially leading to applications in neuroimaging and therapy (Annelaure Damont et al., 2015).
Antimicrobial and Antitumor Activity
Research on derivatives of chemically related structures has also explored their antimicrobial and antitumor activities. For example, compounds synthesized from visnaginone and khellinone derivatives have been evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, demonstrating significant analgesic and anti-inflammatory activities. This highlights the potential of such compounds in developing new therapeutic agents for inflammation and pain management (A. Abu‐Hashem et al., 2020).
Kinase Inhibition and Cancer Research
Furthermore, studies on thiazolopyrimidine derivatives have investigated their Src kinase inhibitory and anticancer activities. Compounds like KX2-391, with structural resemblance, have been identified as highly selective Src substrate binding site inhibitors, emphasizing the role of chemical modifications in enhancing selectivity and efficacy for targeted cancer therapy (Asal Fallah-Tafti et al., 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid with 3-chloro-4-fluoroaniline, followed by acetylation of the resulting amine.", "Starting Materials": [ "3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid", "3-chloro-4-fluoroaniline", "Acetic anhydride", "Triethylamine", "Dimethylformamide", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid (1.0 g, 3.6 mmol) and 3-chloro-4-fluoroaniline (0.6 g, 3.6 mmol) in dimethylformamide (10 mL) and add triethylamine (0.8 mL, 5.8 mmol). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into dichloromethane (50 mL) and extract with water (2 x 50 mL). Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain a crude product.", "Step 3: Dissolve the crude product in dichloromethane (10 mL) and add acetic anhydride (0.5 mL, 5.3 mmol) and triethylamine (0.5 mL, 3.6 mmol). Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Pour the reaction mixture into water (50 mL) and extract with dichloromethane (2 x 50 mL). Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain a crude product.", "Step 5: Dissolve the crude product in diethyl ether (10 mL) and add a solution of sodium bicarbonate (0.5 g, 6.0 mmol) in water (5 mL). Stir the reaction mixture at room temperature for 1 hour.", "Step 6: Separate the layers and wash the organic layer with water (2 x 10 mL) and brine (10 mL). Dry over sodium sulfate and concentrate under reduced pressure to obtain the final product as a white solid." ] } | |
Numéro CAS |
887224-17-1 |
Formule moléculaire |
C22H19ClFN3O4 |
Poids moléculaire |
443.86 |
Nom IUPAC |
2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H19ClFN3O4/c1-2-3-10-26-21(29)20-19(14-6-4-5-7-17(14)31-20)27(22(26)30)12-18(28)25-13-8-9-16(24)15(23)11-13/h4-9,11H,2-3,10,12H2,1H3,(H,25,28) |
Clé InChI |
MHSLXTKNSSCZCR-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



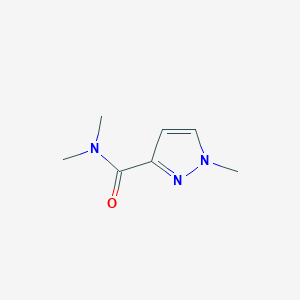
![2-amino-1-benzyl-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2650699.png)
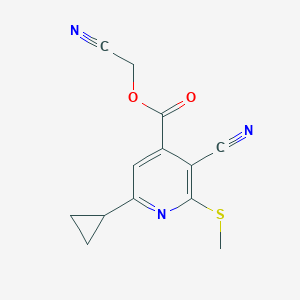
![1-Adamantyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2650703.png)
![N-(2-mercaptophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2650704.png)
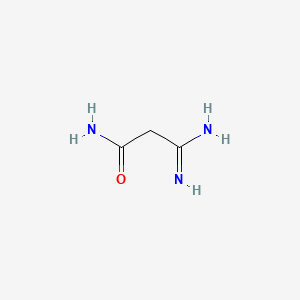
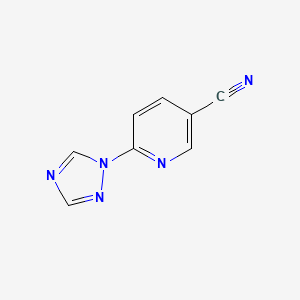
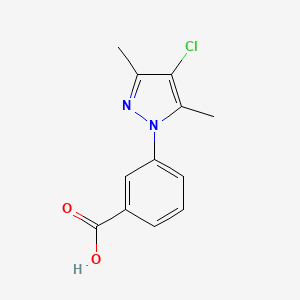

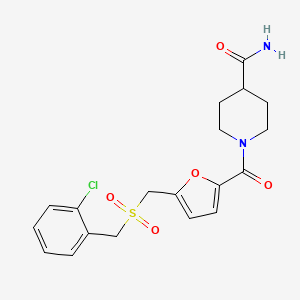
![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-ethoxyquinolin-4-yl]morpholine](/img/structure/B2650715.png)
![2-[methyl(prop-2-yn-1-yl)amino]-N-(1-phenylethyl)acetamide](/img/structure/B2650717.png)
![5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2650719.png)